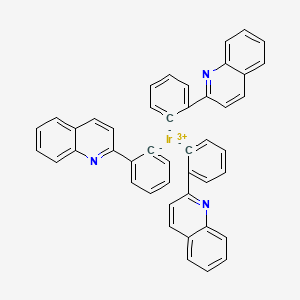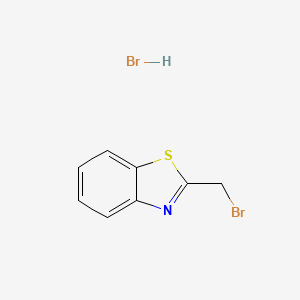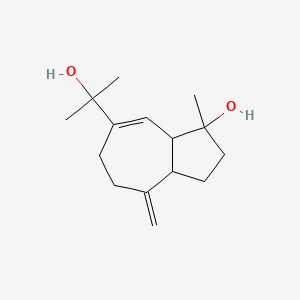
1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine is an organic compound that features both a sulfonyl group and an isocyanate group
Preparation Methods
The synthesis of 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-isocyanatopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The sulfonyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine can be compared with other similar compounds such as:
4-Fluorobenzenesulfonyl chloride: This compound is similar in structure but lacks the isocyanate group.
4-Bromobenzenesulfonyl chloride: Similar in structure but with a bromine atom instead of a fluorine atom.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a fluorine atom.
The uniqueness of this compound lies in its combination of both sulfonyl and isocyanate groups, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H11FN2O3S |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-isocyanatopyrrolidine |
InChI |
InChI=1S/C11H11FN2O3S/c12-9-3-5-10(6-4-9)18(16,17)14-7-1-2-11(14)13-8-15/h3-6,11H,1-2,7H2 |
InChI Key |
OMGJMDWNCCDYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)
![N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12314791.png)




![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)
![2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12314841.png)


![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)

![2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)
